Chemical properties of 1,3-Dibromo-2-chloro-5-nitrobenzene
Chemical properties of 1,3-Dibromo-2-chloro-5-nitrobenzene
An In-Depth Technical Guide to the Chemical Properties of 1,3-Dibromo-2-chloro-5-nitrobenzene
Executive Summary
1,3-Dibromo-2-chloro-5-nitrobenzene (CAS 20098-47-9) represents a highly specialized halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the "steric lock" configuration: a central chlorine atom flanked by two bulky bromine atoms, with a para-nitro group providing electronic activation.
This guide analyzes the compound’s physicochemical profile, synthetic pathways, and distinct reactivity patterns.[1] Unlike simple haloarenes, this molecule exhibits a dichotomy between electronic activation (by the nitro group) and steric deactivation (by ortho-bromines), making it a valuable case study for regioselective functionalization in drug discovery.
Chemical Identity & Physicochemical Profile
The molecule is characterized by high lipophilicity and significant steric congestion around the C-2 position.
| Property | Data | Note |
| IUPAC Name | 1,3-Dibromo-2-chloro-5-nitrobenzene | Also known as 2,6-Dibromo-4-nitrochlorobenzene |
| CAS Number | 20098-47-9 | |
| Molecular Formula | C₆H₂Br₂ClNO₂ | |
| Molecular Weight | 315.35 g/mol | Heavy atom count: 10 |
| Appearance | Pale yellow to white crystalline solid | Typical of nitro-haloarenes |
| LogP (Predicted) | ~4.0 – 4.6 | Highly lipophilic; poor aqueous solubility |
| H-Bond Acceptors | 2 (Nitro group) | |
| H-Bond Donors | 0 | |
| Electronic Character | Highly electron-deficient | π-system deactivated by -NO₂, -Cl, and -Br |
Synthetic Pathway
The most robust industrial route to 1,3-Dibromo-2-chloro-5-nitrobenzene utilizes 4-nitroaniline as the starting material. This pathway leverages the strong ortho-directing power of the amino group to install the bromines before converting the amine to a chlorine via the Sandmeyer reaction.
Mechanism & Process Flow
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Bromination: Electrophilic aromatic substitution of 4-nitroaniline is rapid and regioselective for the 2,6-positions due to the strong activation by the amine.
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Diazotization: The amine is converted to a diazonium salt using sodium nitrite and acid.
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Sandmeyer Reaction: The diazonium group is displaced by chloride using Copper(I) chloride (CuCl).
Reactivity Profile: The Steric-Electronic Paradox
This compound is a masterclass in competing chemical effects. Researchers must navigate the tension between the electronic activation provided by the nitro group and the steric shielding of the halogens.
A. Nucleophilic Aromatic Substitution (SNAr)
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Electronic Prediction: The Chlorine atom at C-2 is para to the strongly electron-withdrawing Nitro group.[1] In a standard model (e.g., p-chloronitrobenzene), this Cl would be highly labile to nucleophilic attack.
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Steric Reality: The two Bromine atoms at C-1 and C-3 (ortho to the Chlorine) create a massive steric blockade. This is known as the "Picket Fence" effect .
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Outcome: SNAr at the Chlorine position is significantly retarded compared to non-hindered analogs. Successful displacement requires:
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Small nucleophiles (e.g., Fluoride, Methoxide).
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High temperatures (forcing conditions).
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Polar aprotic solvents (DMSO, DMF) to strip cation solvation shells.
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B. Metal-Catalyzed Cross-Coupling (The "Sweet Spot")
The C-Br bonds are chemically distinct from the C-Cl bond.
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Reactivity Order: C-Br > C-Cl in Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).
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Selectivity: This allows for regioselective functionalization . Researchers can selectively couple aryl groups or amines at the 1,3-positions (replacing Bromines) while leaving the Chlorine and Nitro groups intact for later stages. This is the primary utility of this scaffold in drug discovery.
C. Nitro Group Reduction
The nitro group remains accessible for reduction to an aniline derivative (3,5-dibromo-4-chloroaniline) using standard protocols (Fe/HCl, SnCl₂, or catalytic hydrogenation). However, care must be taken with catalytic hydrogenation (H₂/Pd) to avoid accidental hydrodehalogenation (stripping off the Br/Cl atoms).
Applications in Drug Development
1,3-Dibromo-2-chloro-5-nitrobenzene serves as a dense functional matrix . In Medicinal Chemistry, it is used to:
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Construct Heterocycles: Precursor for benzimidazoles or indoles after nitro reduction and cyclization.
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PROTAC Linkers: The multiple halogen handles allow for the attachment of linker chains (at Br sites) and warheads (at the Nitro/Amine site).
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Agrochemicals: Synthesis of highly substituted urea or amide herbicides where steric bulk prevents metabolic degradation.
Safety & Handling
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Hazards: Like most nitro-haloarenes, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may exhibit cumulative toxicity.
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Sensitization: Potential skin sensitizer.
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Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Avoid heating dry solids near their decomposition point.
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Protocol: Handle in a fume hood with nitrile gloves. Dispose of as halogenated organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74655420, 1,3-Dibromo-2-chloro-5-nitrobenzene. Retrieved from [Link]
- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanisms and steric effects).
- Gribble, G. W. (2010).Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Reference for Pd-catalyzed coupling selectivity of Br vs Cl).
